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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystalline structure of 3-Methoxyphenol (m-
methoxyphenol, resorcinol monomethyl ether), a significant intermediate in the pharmaceutical
and chemical industries. A thorough search of publicly available crystallographic databases,
including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of
relevant scientific literature have been conducted. This investigation reveals a notable absence
of a publicly available, experimentally determined crystal structure for 3-Methoxyphenol.

Despite its widespread use, the specific arrangement of molecules in the solid state, including
unit cell parameters and space group, has not been deposited in accessible databases. This
guide will, therefore, present the available physicochemical data for 3-Methoxyphenol and, for
illustrative purposes, provide a detailed analysis of the crystal structure of a closely related
compound, 3,4-dimethoxyphenol. This will serve as a valuable reference point for
understanding the potential intermolecular interactions and packing motifs that could be
expected in 3-Methoxyphenol.

Physicochemical Properties of 3-Methoxyphenol

While crystallographic data is unavailable, a summary of the known physical and chemical
properties of 3-Methoxyphenol is presented in Table 1.
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Table 1: Physicochemical Properties of 3-Methoxyphenol

Property Value Reference
Chemical Formula C7HsO2 [11[2]
Molecular Weight 124.14 g/mol [1][2]
CAS Number 150-19-6 [1]
Appearance Clear, pink to red liquid
Boiling Point 243 °C (lit.)
Melting Point Data not consistently reported

for a crystalline solid
Density 1.131 g/mL at 25 °C (lit.)

Refractive Index

n20/D 1.552 (lit.)

Solubility

Slightly soluble in water

Crystalline Structure of 3,4-Dimethoxyphenol: An
lllustrative Analog

Given the lack of data for 3-Methoxyphenol, the crystal structure of 3,4-dimethoxyphenol (a

positional isomer of a methylated 3-Methoxyphenol) is presented as a case study. This

compound provides insight into the types of hydrogen bonding and molecular packing that

phenols with methoxy substituents can adopt.

Crystallographic Data

The crystallographic data for 3,4-dimethoxyphenol has been experimentally determined and is

summarized in Table 2.

Table 2: Crystallographic Data for 3,4-Dimethoxyphenol
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Parameter Value
Chemical Formula CsH1003
Molecular Weight 154.16 g/mol
Crystal System Orthorhombic
Space Group Pbca

Unit Cell Dimensions

a 8.7477 (4) A
b 13.8218 (7) A
c 26.6422 (13) A
a, B,y 90°

Volume 3221.3 (3) As
VA 16
Temperature 120 K
Radiation Mo Ka
R-factor 0.042

Data sourced from a study on the crystal structure of 3,4-dimethoxyphenol.

Molecular Packing and Hydrogen Bonding

In the crystal structure of 3,4-dimethoxyphenol, there are two independent molecules in the

asymmetric unit. The molecules are essentially planar. The crystal packing is characterized by

the formation of infinite chains through O—H---O hydrogen bonds. These interactions involve

the phenolic hydroxyl group as a hydrogen bond donor and the oxygen atoms of the methoxy

groups as acceptors. Specifically, two distinct hydrogen bonding chains propagate along the

direction.
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Experimental Protocols (Hypothetical for 3-
Methoxyphenol)

Should a researcher successfully crystallize 3-Methoxyphenol, a standard experimental
workflow for crystal structure determination would be followed. This hypothetical protocol is
detailed below.

Crystallization

Slow evaporation of a suitable solvent would be the primary method for obtaining single
crystals of 3-Methoxyphenol. Solvents to be screened would include those in which 3-
Methoxyphenol is sparingly soluble, such as hexane, toluene, or a mixture of solvents like
ethyl acetate/heptane.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a diffractometer. Data collection would be
performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations. A typical
instrument would be a Bruker Venture D8 CMOS diffractometer using Mo Ka radiation (A =
0.71073 A). A series of frames would be collected with varying w and ¢ angles.

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The crystal
structure would be solved using direct methods or Patterson synthesis, and then refined by full-
matrix least-squares on F2. All non-hydrogen atoms would be refined anisotropically. Hydrogen
atoms would be placed in calculated positions and refined using a riding model. The final
structure would be validated using tools like checkCIF.

Visualization of Experimental Workflow

The logical flow of an experiment to determine the crystal structure of a compound like 3-
Methoxyphenol is depicted in the following diagram.
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Sample Preparation
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Caption: Experimental workflow for crystal structure determination.
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Conclusion

This technical guide has established that there is no publicly available, experimentally
determined crystalline structure of 3-Methoxyphenol. To provide a valuable resource for
researchers in the field, this guide has summarized the known physicochemical properties of 3-
Methoxyphenol and presented a detailed analysis of the crystal structure of the closely related
compound, 3,4-dimethoxyphenol, as an illustrative example. Furthermore, a hypothetical
experimental protocol and a workflow diagram for the crystal structure determination of 3-
Methoxyphenol have been provided. The elucidation of the precise solid-state structure of 3-
Methoxyphenol remains a gap in the scientific literature and presents an opportunity for future
research. Such a study would be of significant interest to the pharmaceutical and materials
science communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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